2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core, distinguished by an oxygen atom in the 1,4-azepine ring. Key substituents include an 8-methyl group, an 11-oxo moiety, and a benzenesulfonamide side chain at position 2 of the oxazepine ring. The sulfonamide-linked benzene ring is further substituted with a 2-ethoxy and 5-methyl group.
Properties
IUPAC Name |
2-ethoxy-5-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-4-29-21-9-6-15(3)12-22(21)31(27,28)25-16-7-10-19-17(13-16)23(26)24-18-11-14(2)5-8-20(18)30-19/h5-13,25H,4H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISAXNCZIANLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanism of action, and potential clinical applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This indicates a sulfonamide core with an ethoxy and methyl substituent, along with a dibenzooxazepin moiety that may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Modulation of Ion Channels : Similar compounds have been shown to influence potassium channels (Kv channels), which are crucial in neuronal excitability and apoptosis regulation .
- Antitumor Activity : The dibenzooxazepin structure may exhibit antitumor properties by inducing apoptosis in cancer cells through various signaling pathways.
Pharmacological Studies
Recent studies have highlighted the following biological activities associated with related compounds:
| Compound | Biological Activity | IC50 Value | Reference |
|---|---|---|---|
| Compound 80 | Kv2.1 Inhibition | 0.07 μM | |
| Dibenzo[b,f][1,4]oxazepine derivatives | Antitumor effects | Varies |
These findings suggest that modifications to the dibenzooxazepin structure can lead to significant changes in biological activity.
Neuroprotective Effects
A study investigating the neuroprotective effects of similar compounds indicated that they could significantly reduce neuronal cell death in models of ischemic stroke by inhibiting Kv channels . This suggests that this compound may also possess similar protective properties.
Anticancer Potential
In vitro studies on related dibenzooxazepine derivatives showed promising results in inhibiting cancer cell proliferation. These compounds were effective against various cancer cell lines, indicating that the target compound could be further explored for its anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structural Differences
The target compound’s dibenzo[b,f][1,4]oxazepine core contrasts with dibenzo[b,f][1,4]thiazepine derivatives in the literature (e.g., compounds from Jin et al.), where sulfur replaces oxygen in the azepine ring.
Substituent and Functional Group Variations
- Sulfonamide vs. Carboxamide/Carboxylic Acid : The target compound’s benzenesulfonamide group (pKa ~10) is more acidic than carboxamides (pKa ~15–17) or carboxylic acids (pKa ~4–5), which may enhance solubility and influence receptor binding kinetics .
- Ethoxy vs.
Hypothetical Pharmacological Implications
- D2 Receptor Binding: Thiazepine derivatives (e.g., compound 36 ) show D2 antagonism, but the target compound’s oxazepine core and sulfonamide group may modulate selectivity.
- Metabolic Stability : The ethoxy group may confer resistance to oxidative metabolism compared to smaller alkyl substituents (e.g., methyl or ethyl in ).
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?
- Methodological Answer : The synthesis involves multi-step reactions, including constructing the dibenzo[b,f][1,4]oxazepine core, sulfonamide coupling, and substituent functionalization. Key steps:
- Core Formation : Cyclocondensation of o-aminophenols with ketones under acidic conditions to form the oxazepine ring .
- Sulfonamide Coupling : Reacting the oxazepine intermediate with 2-ethoxy-5-methylbenzenesulfonyl chloride in anhydrous DMF at 0–5°C to prevent hydrolysis .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Parameters : Strict temperature control during sulfonamide coupling, inert atmosphere (N₂/Ar) to avoid oxidation, and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) to drive the reaction .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (DFT or molecular modeling tools). Key peaks:
- Ethoxy group: δ 1.3–1.5 ppm (triplet, CH₃), δ 4.0–4.2 ppm (quartet, OCH₂) .
- Sulfonamide NH: δ 7.8–8.2 ppm (broad singlet) .
- HRMS : Confirm molecular formula (C₂₃H₂₃N₂O₅S; [M+H]⁺ = 439.1284) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxazepine ring substitution) using SHELX for refinement .
Q. What preliminary assays are recommended to screen for biological activity?
- Targeted Assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC against S. aureus and E. coli (reference MIC: ≤0.5 µg/mL for structurally similar sulfonamides) .
- Anti-inflammatory : COX-2 inhibition assay (ELISA) with IC₅₀ comparison to celecoxib .
- Neuroprotective : MTT assay on SH-SY5Y cells exposed to oxidative stress (H₂O₂/6-OHDA) .
- Data Interpretation : Use positive controls (e.g., ciprofloxacin for antimicrobials) and validate results with triplicate runs.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- SAR Strategy :
- Substituent Variation : Synthesize analogs with modified ethoxy/methyl groups (e.g., 2-propoxy, 5-fluoro) to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Replace the sulfonamide with carbamate or phosphonate groups to improve metabolic stability .
- Data Analysis : Corrogate activity data (e.g., IC₅₀, MIC) with molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .
Q. How should researchers resolve contradictions in activity data across different studies?
- Case Example : Discrepant MIC values (e.g., 0.25 µg/mL vs. 2.0 µg/mL for S. aureus) may arise from:
- Assay Variability : Differences in inoculum size, media composition, or incubation time .
- Compound Stability : Degradation in DMSO stock solutions (validate via HPLC pre-/post-assay) .
- Resolution : Harmonize protocols (CLSI/EUCAST standards) and use internal reference compounds to normalize inter-lab variability .
Q. What computational methods are effective for predicting metabolic pathways?
- In Silico Tools :
- CYP450 Metabolism : Use StarDrop or MetaPrint2D to identify vulnerable sites (e.g., ethoxy O-dealkylation, sulfonamide oxidation) .
- Toxicity Prediction : ProTox-II for hepatotoxicity alerts (e.g., reactive metabolite formation) .
- Experimental Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
